5,5-Diphenylhydantoin-3-butyric acid

Vue d'ensemble

Description

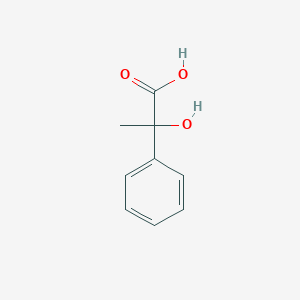

5,5-Diphenylhydantoin-3-butyric acid, also known as DPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBA is a derivative of hydantoin and is synthesized through a multistep process.

Applications De Recherche Scientifique

Pharmaceuticals and Cosmetics : Chlorosulfonation of 5,5-diphenylhydantoin can produce sulfonamides and derivatives with potential applications in pharmaceuticals and cosmetics. These compounds can be beneficial due to their pharmacological properties (Cremlyn et al., 1992).

Central Nervous System : Diphenylhydantoin (DPH) increases the physiological efficacy of benzodiazepines in the central nervous system by increasing binding. This suggests a potential relevance of benzodiazepine binding sites to convulsant-anticonvulsant activity, indicating its potential use in treating neurological disorders (Gallager et al., 1980).

Inhibition of DNA and Protein Synthesis : 5,5-diphenylhydantoin can inhibit DNA and protein synthesis in human lymphocytes. The N3 position of the molecule plays a central role in these metabolic reactions, showing potential for research in cellular processes and pharmacology (Mackinney & Vyas, 1975).

Photolysis and Chemical Transformation : Photolysis of 5,5-diphenylhydantoin at different pH levels produces various compounds, indicating its potential for chemical studies and pharmaceutical applications (Kheradia & Jain, 2001).

Drug Delivery Systems : The imprinted polymer selective for 5,5-diphenylhydantoin shows strong binding capacity, suggesting its use as a drug delivery system. This property can be exploited for targeted drug delivery and controlled release mechanisms (Zhou et al., 1999).

Biotransformation and Metabolism Studies : The irreversible binding of 5,5-diphenylhydantoin to rat liver microsomes is linked to its biotransformation, highlighting its importance in pharmacokinetic studies (Pantarotto et al., 1982).

Mécanisme D'action

Target of Action

The primary target of 5,5-Diphenylhydantoin-3-butyric acid is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs.

Mode of Action

This compound interacts with its targets by blocking the voltage-gated sodium channels . This blockade inhibits the rapid, repetitive firing of action potentials, which is a characteristic feature of seizure activity. By doing so, it helps to stabilize the threshold against hyperexcitability caused by excessive stimulation .

Biochemical Pathways

For instance, it can affect the release of neurotransmitters, alter the function of synaptic connections, and modulate the activity of other ion channels and receptors .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of seizure activity . By blocking the sodium channels, it inhibits the generation and propagation of action potentials, thereby preventing the abnormal, excessive neuronal activity that characterizes seizures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation of the compound can be affected by processes such as chlorination and UV/chlorination . These factors can impact the compound’s stability and its ability to exert its anticonvulsant effects.

Propriétés

IUPAC Name |

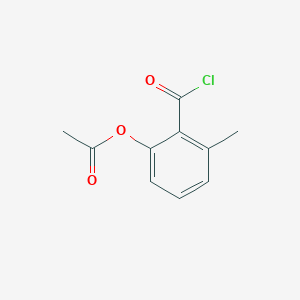

4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-16(23)12-7-13-21-17(24)19(20-18(21)25,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,25)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLJICGWRFYBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543780 | |

| Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56976-66-0 | |

| Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)

![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)